5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.
Wirkmechanismus
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptors. By inhibiting BTK, 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide can prevent the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
In preclinical studies, 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxic effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, a limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in certain cancer types.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction for research is the development of more potent analogs of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide, which may have greater efficacy in certain cancer types. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide in clinical settings.
Synthesemethoden
The synthesis of 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide involves several steps, including the reaction of 5-chloro-3-cyanopyridine with 2-methylimidazole to form 5-chloro-3-(1-methylimidazol-2-yl)pyridine. This compound is then reacted with N,N-dimethylthiourea to form the final product, 5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide has been studied extensively in preclinical models for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells, particularly in hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia.
Eigenschaften
IUPAC Name |
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-16(2)11(18)8-6-9(13)10(15-7-8)19-12-14-4-5-17(12)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXHLRBESAYYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=N2)C(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N,N-dimethyl-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.